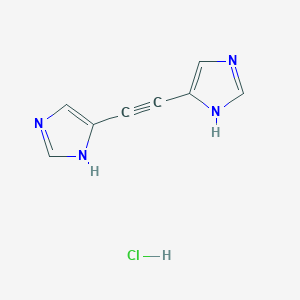
1,2-Di(4-imidazolyl)ethyne Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(4-imidazolyl)ethyne Hydrochloride is a compound that features two imidazole rings connected by an ethyne (acetylene) linkage, with the addition of a hydrochloride group Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(4-imidazolyl)ethyne Hydrochloride typically involves the coupling of imidazole derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an imidazole halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di(4-imidazolyl)ethyne Hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The ethyne linkage can be reduced to form an ethane linkage.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1,2-Di(4-imidazolyl)ethane Hydrochloride.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(4-imidazolyl)ethyne Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,2-Di(4-imidazolyl)ethyne Hydrochloride depends on its interaction with biological targets. The imidazole rings can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes through hydrogen bonding and π-π interactions, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,2-Di(4-imidazolyl)ethane Hydrochloride: Similar structure but with an ethane linkage instead of an ethyne linkage.
4,5-Di(4-imidazolyl)imidazole: Contains three imidazole rings.
1,2-Di(4-pyridyl)ethyne Hydrochloride: Similar structure but with pyridine rings instead of imidazole rings.
Uniqueness: 1,2-Di(4-imidazolyl)ethyne Hydrochloride is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with ethane linkages or different heterocyclic rings.
Eigenschaften
Molekularformel |
C8H7ClN4 |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
5-[2-(1H-imidazol-5-yl)ethynyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C8H6N4.ClH/c1(7-3-9-5-11-7)2-8-4-10-6-12-8;/h3-6H,(H,9,11)(H,10,12);1H |
InChI-Schlüssel |
KUDGRKUCSUKUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C#CC2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


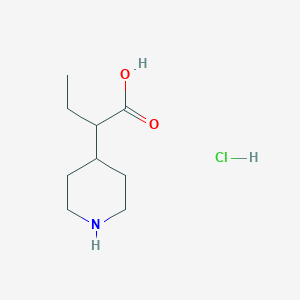
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
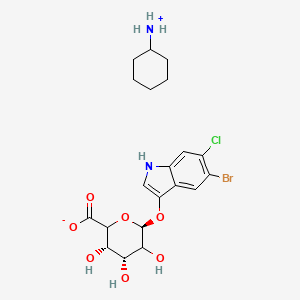
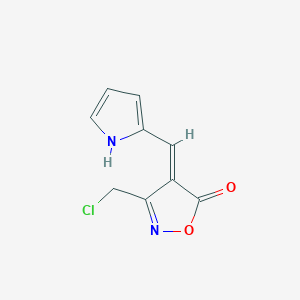
![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)
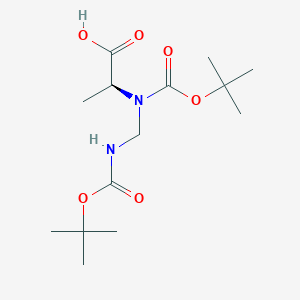
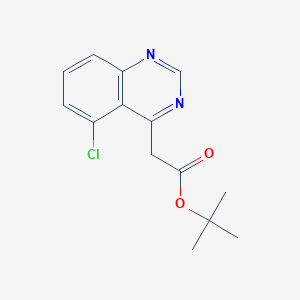

![[(2S,3R,4S,6S)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13728381.png)
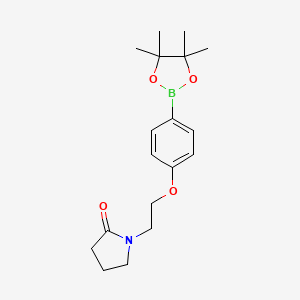
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
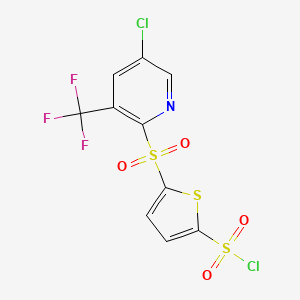
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
